molecular formula C6H8O4S B13028869 2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide

2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide

Cat. No.: B13028869
M. Wt: 176.19 g/mol
InChI Key: XZQMKUVDQDCZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiabicyclo[310]hexane-6-carboxylic acid 2,2-dioxide is a sulfur-containing bicyclic compound with a unique structure that includes a three-membered ring fused to a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 2,2-dioxide can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group or the sulfur atom.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced carboxylic acids, and substituted derivatives of the original compound.

Scientific Research Applications

2-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 2,2-dioxide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 2-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 2,2-dioxide exerts its effects depends on its interaction with molecular targets. The sulfur atom can form strong bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound’s bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 2,2-dioxide is unique due to its specific sulfur-containing bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

Molecular Formula

C6H8O4S

Molecular Weight

176.19 g/mol

IUPAC Name

2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C6H8O4S/c7-6(8)4-3-1-2-11(9,10)5(3)4/h3-5H,1-2H2,(H,7,8)

InChI Key

XZQMKUVDQDCZMW-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2C1C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.